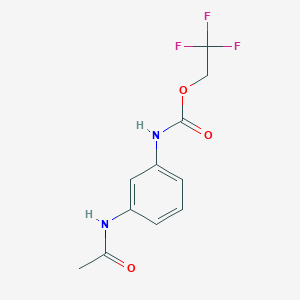

2,2,2-trifluoroethyl N-(3-acetamidophenyl)carbamate

Description

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(3-acetamidophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O3/c1-7(17)15-8-3-2-4-9(5-8)16-10(18)19-6-11(12,13)14/h2-5H,6H2,1H3,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSFBPGXIVHEFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501204802 | |

| Record name | 2,2,2-Trifluoroethyl N-[3-(acetylamino)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501204802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087798-18-2 | |

| Record name | 2,2,2-Trifluoroethyl N-[3-(acetylamino)phenyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087798-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoroethyl N-[3-(acetylamino)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501204802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2,2,2-Trifluoroethyl N-(3-acetamidophenyl)carbamate (CAS No. 1087798-18-2) is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores the biological activity of this compound, including its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoroethyl group, which is known to enhance lipophilicity and metabolic stability. Its structure can be represented as follows:

- Chemical Formula : CHFNO

- Molecular Weight : 268.22 g/mol

The presence of the carbamate moiety is significant for its interaction with biological targets, particularly enzymes involved in metabolic processes.

Research indicates that 2,2,2-trifluoroethyl N-(3-acetamidophenyl)carbamate acts primarily as an inhibitor of serine hydrolases. These enzymes play crucial roles in various biochemical pathways, including neurotransmitter degradation and lipid metabolism . The inhibition of serine hydrolases can lead to altered signaling pathways, potentially impacting cell proliferation and survival.

Efficacy in Cell Lines

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- NCI60 Cell Line Panel : The compound showed a mean GI50 of 10.7 µM, indicating moderate potency compared to other known compounds .

- Specific Cancer Cell Lines : In studies involving breast cancer cell lines (e.g., MDA-MB-231), the compound displayed enhanced inhibitory effects on cell proliferation with IC50 values significantly lower than those observed for standard treatments like 5-Fluorouracil .

Comparative Activity Table

| Compound | GI50 (µM) | IC50 (µM) | Target Cancer Type |

|---|---|---|---|

| 2,2,2-Trifluoroethyl N-(3-acetamidophenyl)carbamate | 10.7 | 0.126 | Breast Cancer (MDA-MB-231) |

| Temozolomide | 79 | N/A | Glioma |

| 5-Fluorouracil | N/A | 17.02 | Breast Cancer (MCF-7) |

Case Studies

- Breast Cancer Treatment : A study evaluated the compound's effect on MDA-MB-231 cells and found that it inhibited lung metastasis more effectively than known inhibitors like TAE226. This suggests a potential application in treating aggressive breast cancers .

- Mechanistic Studies : Further investigations using NMR spectroscopy revealed that the compound undergoes hydrolytic reactions leading to the formation of various active metabolites, which may contribute to its biological effects .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H12F6N O2

- Molecular Weight : Approximately 287.161 g/mol

- Functional Groups : Carbamate, trifluoroethyl group, acetamidophenyl group

The trifluoroethyl moiety enhances the compound's lipophilicity, which is beneficial for interactions with biological membranes and proteins. The acetamidophenyl group contributes to its reactivity and specificity towards biological targets.

Organic Synthesis

The compound serves as a valuable reagent in organic synthesis. It is utilized to introduce trifluoroethyl and acetamidophenyl groups into target molecules. This capability is particularly useful in developing new compounds with desired properties in medicinal chemistry.

Biological Studies

In biological research, 2,2,2-trifluoroethyl N-(3-acetamidophenyl)carbamate is investigated for its interactions with enzymes and proteins. Its structure allows it to participate in enzyme inhibition studies and protein modification research, providing insights into biochemical pathways.

Pharmaceutical Applications

The compound has potential as an active ingredient in drug formulations due to its biological activity. It is being explored for its effects on specific biological targets such as receptors and enzymes involved in various diseases.

Agricultural Chemistry

Research indicates that this compound may serve as a candidate for developing insecticides or herbicides. Its efficacy against pests makes it a valuable addition to agricultural chemistry, aimed at improving crop protection strategies.

The applications of 2,2,2-trifluoroethyl N-(3-acetamidophenyl)carbamate extend across multiple scientific disciplines:

- Chemistry : Reagent for organic synthesis.

- Biology : Tool for studying enzyme interactions and protein modifications.

- Pharmaceuticals : Potential active ingredient in drug development.

- Agriculture : Candidate for pest control formulations.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Notes:

Preparation Methods

General Synthetic Strategy

The synthesis of 2,2,2-trifluoroethyl N-(3-acetamidophenyl)carbamate typically involves the formation of the carbamate linkage between 2,2,2-trifluoroethyl chloroformate and an appropriately substituted aniline derivative, in this case, 3-acetamidophenyl amine or its precursor. The general approach is:

- Activation of 2,2,2-trifluoroethyl alcohol or its chloroformate derivative.

- Nucleophilic substitution by the amino group of the 3-acetamidophenyl compound.

- Optional protection and deprotection steps to manage functional group compatibility.

Preparation of Key Intermediates

2.1 Synthesis of 2,2,2-Trifluoroethyl Chloroformate

- Prepared by reacting 2,2,2-trifluoroethanol with phosgene or equivalents under controlled conditions.

- This reagent acts as a carbamoyl donor in subsequent coupling reactions.

2.2 Preparation of 3-Acetamidophenyl Amine

- Can be obtained by acetylation of 3-aminophenol or reduction of 3-nitroacetanilide derivatives.

- The acetamido group serves as a protecting group for the aniline nitrogen during carbamate formation.

Direct Carbamate Formation

The carbamate bond is formed by reacting 2,2,2-trifluoroethyl chloroformate with the 3-acetamidophenyl amine under basic conditions to neutralize the released HCl. The reaction is typically conducted in an inert solvent such as dichloromethane or ethyl acetate at low temperatures (0–5 °C) to control reactivity and avoid side reactions.

| Parameter | Typical Value/Range |

|---|---|

| Solvent | Dichloromethane, ethyl acetate |

| Temperature | 0–5 °C during addition, then RT |

| Base | Triethylamine or similar tertiary amines |

| Molar Ratios | 1:1 to 1.1 equivalents of chloroformate to amine |

| Reaction Time | 1–2 hours |

- The nucleophilic amine attacks the carbonyl carbon of the chloroformate.

- Chloride ion is displaced, forming the carbamate linkage.

- Base scavenges the HCl byproduct.

Alternative Methods and Advanced Techniques

4.1 Use of Benzyl Carbamate (CBZ) Protecting Group

- In some synthetic schemes, the aniline nitrogen is protected as a benzyl carbamate to prevent side reactions.

- After carbamate formation, the CBZ group can be removed by hydrogenolysis (catalytic hydrogenation) under mild conditions, typically at atmospheric pressure with a hydrogen balloon and Pd/C catalyst.

- This method allows for selective functionalization and improved yields.

4.2 Photochemical Synthesis of N-Substituted Carbamates

- Recent advances include photo-on-demand synthesis using tetrachloroethylene and amines under UV irradiation to form N-substituted trichloroacetamides, which can be converted to carbamates.

- This route provides high yields (~90%) and is applicable to fluorinated amines, accelerating the reaction due to the electron-withdrawing trifluoroethyl group.

- Base-catalyzed condensation with alcohols (such as 2,2,2-trifluoroethanol) can yield the desired carbamates.

Representative Experimental Procedure

Based on literature procedures for related compounds (e.g., 2,2,2-trifluoroethyl (3-nitrophenyl)carbamate), a typical synthesis is as follows:

| Step | Reagents & Conditions | Outcome/Notes |

|---|---|---|

| 1 | 2,2,2-Trifluoroethyl chloroformate + 3-acetamidophenyl amine in dichloromethane at 0–5 °C | Formation of carbamate intermediate |

| 2 | Addition of triethylamine dropwise to neutralize HCl | Maintains reaction pH, prevents side reactions |

| 3 | Stirring at room temperature for 1–2 hours | Completion of reaction |

| 4 | Workup: aqueous acid wash, organic extraction, drying over MgSO4 | Purification of product |

| 5 | Optional: hydrogenolysis if CBZ protection used | Deprotection to free amine carbamate |

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Carbamate Formation | 2,2,2-Trifluoroethyl chloroformate, 3-acetamidophenyl amine, triethylamine | 0–5 °C to RT, organic solvent | Simple, high yield, scalable | Sensitive to moisture, side reactions possible |

| CBZ Protecting Group Strategy | CBZ-protected amine, hydrogenolysis catalyst (Pd/C) | Mild hydrogenation at atmospheric pressure | Selective, prevents side reactions | Additional steps, catalyst cost |

| Photochemical Synthesis | Tetrachloroethylene, amine, UV light, base catalyst | UV irradiation, 70–120 °C, O2 bubbling | High yield, applicable to fluorinated amines | Requires specialized equipment |

Research Findings and Notes

- The use of trifluoroethyl chloroformate is preferred due to its reactivity and ability to introduce the trifluoroethyl group efficiently.

- Protection strategies such as CBZ are critical in complex molecules to avoid undesired side reactions during carbamate formation.

- Photochemical methods represent an innovative approach, enabling synthesis under mild conditions with higher selectivity and yield, especially for fluorinated carbamates.

- Hydrogenolysis conditions are mild and can be conducted at atmospheric pressure, facilitating deprotection without harsh reagents.

- The trifluoroethyl group enhances the chemical stability and lipophilicity of the carbamate, which is advantageous for pharmaceutical intermediates.

Q & A

Q. What strategies address reproducibility challenges in biological assays involving this compound?

- Methodological Answer : Standardize assay protocols (e.g., cell passage number, serum batch) and use reference compounds (e.g., positive/negative controls). Statistical rigor is ensured via power analysis to determine sample size. Collaborative trials across labs (e.g., via NIH Principles) validate findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.